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molecular formula C2H4N4 B045412 5-Methyltetrazole CAS No. 4076-36-2

5-Methyltetrazole

Cat. No. B045412
M. Wt: 84.08 g/mol
InChI Key: XZGLNCKSNVGDNX-UHFFFAOYSA-N
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Patent
US07902375B2

Procedure details

This compound is prepared by an analogous procedure to intermediate CK1 by replacing 5-Methyl-2H-tetrazole in step 1 with 5-Cyclopropyl-2H-tetrazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=NNN=1.[CH:7]1([C:10]2[N:11]=[N:12][NH:13][N:14]=2)[CH2:9][CH2:8]1>>[CH:7]1([C:10]2[N:11]=[N:12][N:13]([CH2:1][CH2:2][NH2:3])[N:14]=2)[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=NNN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1N=NNN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared by an analogous procedure to intermediate CK1

Outcomes

Product
Name
Type
Smiles
C1(CC1)C=1N=NN(N1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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